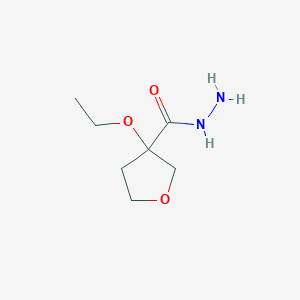
3-乙氧基氧杂环戊烷-3-羧酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxyoxolane-3-carbohydrazide is a versatile small molecule with the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structural properties and reactivity.
科学研究应用
3-Ethoxyoxolane-3-carbohydrazide has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyoxolane-3-carbohydrazide typically involves the reaction of ethyl oxalate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product .
Industrial Production Methods: Industrial production of 3-Ethoxyoxolane-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the product .
化学反应分析
Types of Reactions: 3-Ethoxyoxolane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted oxolane derivatives, hydrazine derivatives, and other functionalized compounds .
作用机制
The mechanism of action of 3-Ethoxyoxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
相似化合物的比较
Carbohydrazide: Similar in structure but lacks the ethoxy group.
Ethyl oxalate: A precursor in the synthesis of 3-Ethoxyoxolane-3-carbohydrazide.
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Uniqueness: 3-Ethoxyoxolane-3-carbohydrazide is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
生物活性
3-Ethoxyoxolane-3-carbohydrazide (CAS No. 1934892-64-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 3-Ethoxyoxolane-3-carbohydrazide is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that this compound may influence various biological processes, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting glucose metabolism and other biochemical processes.
- Interaction with Cell Signaling Pathways : It may modulate cell signaling pathways, leading to altered cellular responses in various tissues.
Pharmacological Effects
The pharmacological profile of 3-Ethoxyoxolane-3-carbohydrazide includes several notable effects:
- Antidiabetic Potential : Preliminary studies suggest that the compound may exhibit antidiabetic properties by inhibiting sodium-dependent glucose cotransporters (SGLT), which are responsible for glucose reabsorption in the kidneys .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activity of 3-Ethoxyoxolane-3-carbohydrazide, providing insights into its efficacy and safety.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antidiabetic Effects | Inhibition of SGLT | |
| Antioxidant Properties | Reduction in oxidative stress | |
| Enzyme Inhibition | Specific enzyme targets identified |
Case Study: Antidiabetic Activity
A study investigated the effects of 3-Ethoxyoxolane-3-carbohydrazide on glucose metabolism in diabetic animal models. The results indicated a significant reduction in blood glucose levels compared to control groups. The compound was administered at various dosages, and a dose-dependent response was observed.
Key Findings:
- Dosage : Effective at dosages ranging from 10 mg/kg to 50 mg/kg.
- Mechanism : Suggested involvement of SGLT inhibition leading to decreased glucose reabsorption.
Table 2: Experimental Data from Case Study
| Dosage (mg/kg) | Blood Glucose Level (mg/dL) | Control Group (mg/dL) |
|---|---|---|
| 10 | 150 | 200 |
| 25 | 120 | 200 |
| 50 | 90 | 200 |
属性
IUPAC Name |
3-ethoxyoxolane-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-12-7(6(10)9-8)3-4-11-5-7/h2-5,8H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLWPCSEEQYTLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














